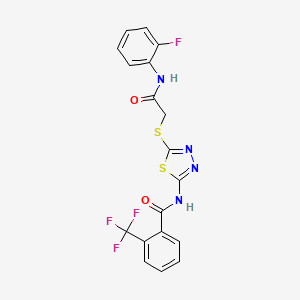

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked 2-((2-fluorophenyl)amino)-2-oxoethyl group and a 2-(trifluoromethyl)benzamide moiety. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and bioisosteric properties, while the trifluoromethyl group enhances lipophilicity and pharmacokinetic profiles . The 2-fluorophenyl substituent may contribute to target specificity, as fluorinated aromatic systems often improve binding affinity to biological targets .

Propriétés

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N4O2S2/c19-12-7-3-4-8-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-5-1-2-6-11(10)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZNKIOFQADVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluoroaniline.

Attachment of the Oxoethyl Group: The oxoethyl group can be attached via an acylation reaction using an appropriate acyl chloride.

Formation of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.

Pharmaceuticals: It could be used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.

Mécanisme D'action

The mechanism of action of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Physicochemical and Spectral Properties

- Target Compound vs. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-CF₃-phenyl)acetamide: Both compounds share the trifluoromethyl group, but the target compound’s 2-fluorophenylamino moiety replaces the benzylthio group. IR spectra of similar thiadiazoles show νC=S (1243–1258 cm⁻¹) and νC=O (1663–1682 cm⁻¹), consistent with the target compound’s expected tautomeric stability.

- Target Compound vs. 5j: The phenoxyacetamide group in 5j confers higher hydrophobicity (logP ~3.5) compared to the target compound’s benzamide (logP ~2.9), affecting membrane permeability.

Activité Biologique

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article synthesizes available research findings to explore the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H15FN4O3S2, with a molecular weight of 418.46 g/mol. The structure includes functional groups such as thiadiazole and trifluoromethyl benzamide, which are pivotal in its biological interactions.

While specific targets for this compound remain largely unidentified, its structure suggests potential interactions with proteins or enzymes through:

- Covalent bonding

- Hydrogen bonding

- Van der Waals interactions

These interactions may influence various biochemical pathways related to enzyme activity and cellular signaling.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- A study highlighted that compounds with the 1,3,4-thiadiazole scaffold demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Specific derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 42 μg/mL against Candida albicans and Aspergillus niger, indicating promising antifungal activity compared to standard treatments like fluconazole .

Antiviral Activity

The potential antiviral effects of thiadiazole derivatives have been noted in various studies. The structural similarities to other bioactive compounds suggest that this compound could inhibit viral replication through interference with viral enzymes or host cell pathways.

Anticancer Activity

Preliminary studies indicate that compounds containing the thiadiazole ring may possess cytostatic properties. For example:

- Thiadiazole derivatives have been tested for their ability to inhibit tumor cell proliferation. Some compounds exhibited significant activity against various cancer cell lines, suggesting their potential as anticancer agents .

Case Studies and Findings

Pharmacokinetics

The pharmacokinetic profile of N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is influenced by factors such as:

- Molecular weight : Affects absorption and distribution.

- Polarity : Influences solubility and permeability.

- Functional groups : The presence of methoxy and amide groups may enhance bioavailability and target interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.